molecular formula C11H21N3O B13551853 2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol

2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13551853
M. Wt: 211.30 g/mol
InChI Key: WTOSUGSBNFKQJE-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol is a synthetic organic compound that belongs to the class of ethanolamines This compound features a pyrazole ring substituted with an isopropylamino group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isopropylamino and propyl groups.

    Formation of the Ethanolamine Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol
  • 2-(Isopropylamino)-1-(1-ethyl-1h-pyrazol-5-yl)ethan-1-ol
  • 2-(Isopropylamino)-1-(1-butyl-1h-pyrazol-5-yl)ethan-1-ol

Uniqueness

The uniqueness of 2-(Isopropylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol lies in its specific substitution pattern on the pyrazole ring and the presence of the ethanolamine moiety. These structural features may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-(propan-2-ylamino)-1-(2-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C11H21N3O/c1-4-7-14-10(5-6-13-14)11(15)8-12-9(2)3/h5-6,9,11-12,15H,4,7-8H2,1-3H3

InChI Key

WTOSUGSBNFKQJE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C(CNC(C)C)O

Origin of Product

United States

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